molecular formula C14H19N5O3 B2406077 8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879580-56-0

8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2406077
CAS No.: 879580-56-0
M. Wt: 305.338
InChI Key: ICZNSAQUSCBWSA-UHFFFAOYSA-N
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Description

8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of a suitable purine precursor, followed by the introduction of the 3-methoxypropyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it into a dihydroimidazole derivative.

    Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms in the purine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

Scientific Research Applications

8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential role in modulating biological pathways, particularly those involving purine metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or activate these enzymes, leading to alterations in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant effects on cell proliferation and apoptosis.

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cell lines.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another purine analog with potential therapeutic applications.

Comparison: 8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to other purine analogs, it may offer enhanced selectivity and potency in its applications, particularly in medicinal chemistry.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique features. Further research is needed to fully understand its potential and optimize its use in various fields.

Properties

IUPAC Name

6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-8-9(2)19-10-11(17(3)14(21)16-12(10)20)15-13(19)18(8)6-5-7-22-4/h5-7H2,1-4H3,(H,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZNSAQUSCBWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)NC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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